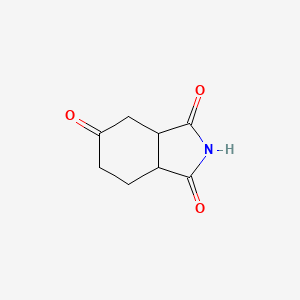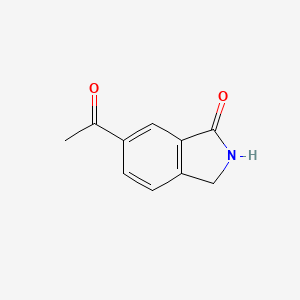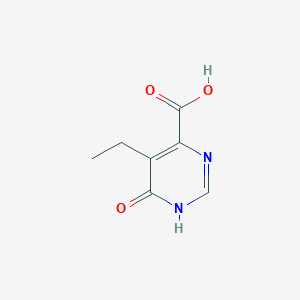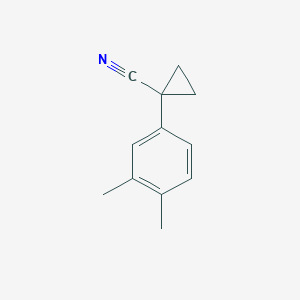
7-(tert-Butyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-Butyl)indoline is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. The tert-butyl group at the 7th position of the indoline structure introduces steric hindrance, which can influence the compound’s reactivity and properties. Indoline derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)indoline typically involves the introduction of the tert-butyl group into the indoline structure. One common method is the alkylation of indoline using tert-butyl halides under basic conditions. For example, indoline can be reacted with tert-butyl bromide in the presence of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of tetrahydroindoline derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the indoline structure. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Indole derivatives.
Reduction: Tetrahydroindoline derivatives.
Substitution: Nitro-substituted indoline derivatives.
Applications De Recherche Scientifique
7-(tert-Butyl)indoline has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(tert-Butyl)indoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Indoline: The parent compound without the tert-butyl group.
7-Methylindoline: A similar compound with a methyl group instead of a tert-butyl group.
7-Ethylindoline: Another derivative with an ethyl group at the 7th position.
Uniqueness: 7-(tert-Butyl)indoline is unique due to the steric effects introduced by the bulky tert-butyl group. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other indoline derivatives.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
7-tert-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-12(2,3)10-6-4-5-9-7-8-13-11(9)10/h4-6,13H,7-8H2,1-3H3 |
Clé InChI |
MCJCSQJHZOJQTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC2=C1NCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)

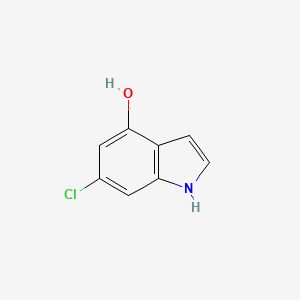
![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)


